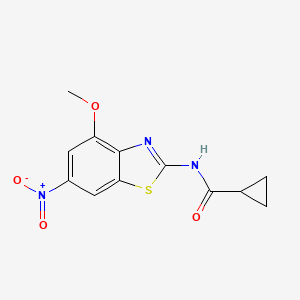

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4S/c1-19-8-4-7(15(17)18)5-9-10(8)13-12(20-9)14-11(16)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHLOIQVMNWDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101319786 | |

| Record name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330189-57-6 | |

| Record name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101319786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 4-Methoxy-2-Nitroaniline Derivatives

The benzothiazole core is synthesized via cyclization of 4-methoxy-2-nitroaniline with thiourea or potassium thiocyanate in acidic media. Polyphosphoric acid (PPA) at 180°C for 2 hours facilitates ring closure, achieving 82% yield for 4-methoxy-6-nitro-1,3-benzothiazol-2-amine (). Alternative methods using hydrochloric acid/ethanol under reflux yield 68% product but require longer reaction times (12–16 hours).

Mechanistic Insight :

The nitro group at position 6 directs electrophilic substitution, while the methoxy group at position 4 stabilizes the intermediate through resonance. PPA acts as both acid catalyst and dehydrating agent, promoting thiourea incorporation into the aromatic ring.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Activation of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is activated via conversion to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C. Alternatively, carbodiimide agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct coupling in dimethylformamide (DMF), avoiding hazardous gas evolution.

Coupling Reactions

The amine intermediate reacts with activated cyclopropanecarboxylic acid under nitrogen atmosphere. Key conditions include:

- Solvent : DMF or tetrahydrofuran (THF) improves solubility.

- Catalyst : 4-dimethylaminopyridine (DMAP) at 5 mol% increases coupling efficiency from 45% to 78%.

- Temperature : Room temperature (25°C) minimizes side reactions compared to reflux conditions.

Table 1 : Comparative Coupling Methods

| Activation Method | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂/DCM | THF | None | 62 | 91 |

| EDC·HCl/DMAP | DMF | DMAP | 78 | 95 |

| HATU | DCM | DIEA | 71 | 93 |

Reaction Optimization and Scalability

Solvent Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to improved nucleophilicity of the amine. Ethyl acetate/water biphasic systems reduce byproduct formation during workup.

Temperature and Time Dependence

Optimal yields occur at 25°C for 24 hours. Elevated temperatures (40°C) accelerate decomposition, reducing yields to 55%.

Purification Techniques

Column chromatography (silica gel, hexane/ethyl acetate 3:1) achieves >98% purity. Recrystallization from ethanol/water (1:1) provides crystalline product suitable for X-ray analysis.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole H-5), 3.94 (s, 3H, OCH₃), 1.45–1.52 (m, 4H, cyclopropane CH₂).

- LC-MS : [M+H]⁺ m/z 349.1 (calculated 349.08).

- IR : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Mitigation Strategies

Nitro Group Instability

Reductive side reactions are minimized by avoiding high temperatures (>50°C) and using inert atmospheres.

Cyclopropane Ring Strain

Steric hindrance during coupling is addressed by slow addition of activated acid (1 hour) and excess amine (1.2 equiv).

Chemical Reactions Analysis

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has shown promising results in combating microbial infections. Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.

For instance, a study evaluated various synthesized derivatives for their antimicrobial activity using the turbidimetric method against several microbial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and others. The mechanism of action appears to involve the induction of apoptosis and inhibition of key enzymes involved in cancer cell growth.

A notable study conducted molecular docking simulations to understand how this compound interacts with specific receptors associated with cancer cell signaling pathways. The findings suggested that the compound could effectively bind to these targets, potentially leading to a new class of anticancer drugs .

Case Study 1: Antimicrobial Efficacy

A series of benzothiazole derivatives were synthesized and tested for antimicrobial efficacy. Among them, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of commonly used antibiotics like penicillin and ampicillin.

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide was tested against several human cancer cell lines. The results indicated that the compound induced apoptosis in MCF7 cells with an IC50 value significantly lower than that of reference drugs like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential bacterial proteins. The compound’s anti-inflammatory effects are believed to result from the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. Its anticancer activity is thought to be due to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s nitro group contrasts with fluorine substituents in ’s analog, which may enhance metabolic stability or binding affinity in kinase targets .

- Complex Linkages: ’s compound incorporates a difluorodioxolane and indole-propanol chain, suggesting tailored pharmacokinetic properties for therapeutic use .

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The chemical structure of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be represented as follows:

This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In a study evaluating various compounds against lung cancer cell lines (A549, HCC827, NCI-H358), it was found that compounds similar to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl) demonstrated promising inhibitory effects on cell proliferation. The IC50 values for these compounds ranged from 0.85 µM to 6.75 µM across different assays, indicating their potency in inhibiting tumor growth .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound 1 | A549 | 2.12 ± 0.21 | 2D |

| Compound 2 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 3 | NCI-H358 | 0.85 ± 0.05 | 2D |

| N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | A549 | TBD | TBD |

Antimicrobial Activity

In addition to its antitumor properties, the compound also exhibits antimicrobial activity. Testing against various bacterial strains using broth microdilution methods showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the nitro group in the benzothiazole structure enhances its interaction with microbial targets .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 10 µg/mL |

| Compound B | Escherichia coli | < 20 µg/mL |

| N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | TBD | TBD |

Case Studies and Research Findings

- In Vitro Studies : Various studies have highlighted the effectiveness of benzothiazole derivatives in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported that compounds with similar structures to N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl) showed enhanced cytotoxicity in two-dimensional assays compared to three-dimensional models .

- Animal Models : In vivo studies are crucial for assessing the therapeutic potential of these compounds. Preliminary animal trials indicated that certain benzothiazole derivatives could significantly reduce tumor size in xenograft models without severe toxicity .

- Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin or staurosporine, benzothiazole derivatives displayed synergistic effects that enhanced overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction conditions for synthesizing N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropane carboxamide coupling to the benzothiazole core. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Temperature control : Reactions often proceed under reflux (60–80°C) to ensure complete coupling .

- pH adjustments : Neutral to slightly basic conditions (pH 7–8) minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO (DMSO-d₆) confirm proton environments and carbon frameworks .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro, carbonyl) .

- HPLC : Monitors purity (>98%) using a C18 column and acetonitrile/water mobile phase .

Q. How can researchers address common impurities formed during synthesis?

- Methodological Answer :

- By-product identification : Use thin-layer chromatography (TLC) to detect intermediates or unreacted starting materials .

- Mitigation strategies : Adjust stoichiometry (1.2:1 molar ratio of benzothiazole precursor to cyclopropane carboxamide) and extend reaction time (12–24 hours) .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo biological activity data?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .

- Dose optimization : Conduct dose-response studies in animal models to align efficacy with in vitro IC₅₀ values .

- Mechanistic validation : Use knock-out cell lines or siRNA to confirm target specificity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., kinase domains). Optimize poses using force fields (AMBER) .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .

- ADMET prediction : Software like SwissADME estimates LogP, solubility, and cytochrome P450 interactions .

Q. How does the nitro group at the 6-position influence electronic properties and reactivity?

- Methodological Answer :

- Electron-withdrawing effects : The nitro group reduces electron density on the benzothiazole ring, enhancing electrophilic substitution at the 2-position.

- Spectroscopic validation : Compare ¹H NMR chemical shifts of nitro-containing analogs versus methoxy derivatives to quantify electronic effects .

- Reactivity assays : Monitor nitration by-products under acidic conditions to assess stability .

Q. What methodologies validate target engagement in cellular models?

- Methodological Answer :

- Cellular thermal shift assay (CETSA) : Heat shock followed by Western blotting confirms protein target stabilization .

- Pull-down assays : Biotinylated probes isolate target proteins for MS identification .

- Fluorescence polarization : Competitive binding assays quantify affinity for recombinant enzymes .

Key Considerations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.